molecular formula C8H11F3N4 B13350007 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Katalognummer: B13350007
Molekulargewicht: 220.20 g/mol
InChI-Schlüssel: ORHZPBJOCAHXLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is an organic compound characterized by its unique molecular structure, which includes an isopropyl group, a trifluoromethyl group, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide typically involves multiple steps, starting with the formation of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Chemischer Reaktionen

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. .

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

  • 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-yl)boronic acid
  • 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-Isopropyl-3-(3-trifluoromethyl-phenyl)-urea

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the isopropyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H11F3N4

Molekulargewicht

220.20 g/mol

IUPAC-Name

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboximidamide

InChI

InChI=1S/C8H11F3N4/c1-4(2)15-5(7(12)13)3-6(14-15)8(9,10)11/h3-4H,1-2H3,(H3,12,13)

InChI-Schlüssel

ORHZPBJOCAHXLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.